Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate
Description
Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate is a pyrazine-derived compound characterized by a benzoate ester backbone linked to a substituted pyrazine moiety via a methyl(methyl)amino group. The pyrazine ring features electron-withdrawing substituents (amino and cyano groups), which influence its electronic properties and reactivity.
Properties
CAS No. |
43111-45-1 |
|---|---|
Molecular Formula |
C16H17N5O2 |
Molecular Weight |
311.34 g/mol |
IUPAC Name |
ethyl 4-[(5-amino-6-cyanopyrazin-2-yl)methyl-methylamino]benzoate |
InChI |
InChI=1S/C16H17N5O2/c1-3-23-16(22)11-4-6-13(7-5-11)21(2)10-12-9-19-15(18)14(8-17)20-12/h4-7,9H,3,10H2,1-2H3,(H2,18,19) |
InChI Key |
JSMYEARCFNTPMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C(C(=N2)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 5-amino-6-cyanopyrazine with methylamine to form the intermediate, which is then coupled with ethyl 4-bromobenzoate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The ester group may undergo hydrolysis in vivo, releasing the active benzoic acid derivative that exerts its effects on cellular pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogues
Key Observations:
- Heterocyclic Core: The pyrazine ring in the target compound is electron-deficient due to two nitrogen atoms, contrasting with the benzoimidazole (aromatic, fused benzene-nitrogen system) and pyran (oxygen-containing, less polarized) cores. This difference impacts solubility and intermolecular interactions .
- Substituents: The target’s 5-amino-6-cyano groups enhance polarity and hydrogen-bonding capacity compared to Compound 2’s benzyl/hydroxyethyl groups (more lipophilic) or Compound 11b’s hydroxyl-pyrazole moiety.
Physicochemical and Reactivity Profiles
- Polarity and Solubility: The target compound’s amino and cyano groups likely increase aqueous solubility compared to Compound 2’s hydrophobic benzyl group. However, the benzoate ester may reduce solubility relative to Compound 11b’s pyran-carboxylate .
- Electron Effects: The pyrazine ring’s electron-deficient nature could enhance reactivity toward nucleophilic attacks, unlike the more electron-rich benzoimidazole or pyran systems .
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